molecular formula C9H11BO5 B580850 2-Methoxycarbonyl-4-methoxyphenylboronic acid CAS No. 1256355-40-4

2-Methoxycarbonyl-4-methoxyphenylboronic acid

Cat. No. B580850
M. Wt: 209.992
InChI Key: QJEMXKRTNMWVHO-UHFFFAOYSA-N
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Description

4-Methoxycarbonylphenylboronic acid can be used as a reagent in Suzuki–Miyaura cross-coupling reaction with aryl halides to form C-C bonds. It can also be used for the synthesis of biphenyl derivatives by selective ortho C-H arylation of ketones using Rh catalyst .


Molecular Structure Analysis

The structure of a similar compound, 2-(Methoxycarbonyl)phenylboronic acid, involves two crystallographically independent conformers, A and B, in a 1:2 ratio; molecules of conformer A are located on a crystallographic mirror plane .


Physical And Chemical Properties Analysis

The molecular weight of a similar compound, 2-Formyl-4-methoxyphenylboronic acid, is 180.059387 Da .

Scientific Research Applications

  • 4-Methoxycarbonylphenylboronic acid

    • Application: This compound is used as a reagent in various chemical reactions such as the tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence, copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides, one-pot ipso-nitration of arylboronic acids, and copper-catalyzed nitration .
  • 4-Methoxyphenylboronic acid

    • Application: This compound is used as a reagent in Suzuki-Miyaura cross-coupling reactions, Pd-catalyzed direct arylation, and highly effective synthesis using palladium-catalyzed arylation .

Safety And Hazards

When handling chemicals like 4-Methoxyphenylboronic acid, it’s important to wear personal protective equipment/face protection. Ensure adequate ventilation. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation .

Future Directions

4-Methoxycarbonylphenylboronic acid can be used in several reactions such as the Tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence, Copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides, and One-pot ipso-nitration of arylboronic acids . These reactions have potential applications in the synthesis of various organic compounds.

properties

IUPAC Name

(4-methoxy-2-methoxycarbonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO5/c1-14-6-3-4-8(10(12)13)7(5-6)9(11)15-2/h3-5,12-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJEMXKRTNMWVHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)OC)C(=O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681861
Record name [4-Methoxy-2-(methoxycarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methoxy-2-(methoxycarbonyl)phenyl)boronic acid

CAS RN

1256355-40-4
Record name [4-Methoxy-2-(methoxycarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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